(S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol
Description
Properties
Molecular Formula |
C11H16O4 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(1S)-1-(2,4,5-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O4/c1-7(12)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-7,12H,1-4H3/t7-/m0/s1 |
InChI Key |
YLBPNQSWBPAASQ-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1OC)OC)OC)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1OC)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Titanium-Catalyzed Enantioselective Reduction
The (S,S)-ethylenebis(tetrahydroindenyl)titanium difluoride system, activated by phenylsilane, reduces aryl ketones with up to 92% ee under mild conditions (Scheme 1). For 1-(2,4,5-trimethoxyphenyl)ethanone, this method achieves 85–90% yield and 89% ee when conducted in methanol at 25°C. The methoxy substituents on the aryl ring enhance substrate coordination to the titanium center, favoring the (S)-enantiomer.
Mechanistic Insight : The titanium catalyst forms a chiral pocket via π-π interactions with the trimethoxyphenyl group, directing hydride transfer to the re face of the ketone. Methanol acts as a proton source, accelerating the rate by stabilizing the transition state.
Borohydride-Mediated Reductions with Chiral Auxiliaries
Sodium borohydride (NaBH4) and cobalt chloride (CoCl2) synergistically enable chemoselective reductions of ketones while preserving sensitive methoxy groups.
CoCl2/NaBH4 System
A CoCl2-catalyzed protocol reduces 1-(2,4,5-trimethoxyphenyl)ethanone in ethanol at 0–25°C, yielding 81% of the racemic alcohol. Enantioselectivity is introduced via in situ resolution using (-)-diethyl tartrate, achieving 78% ee for the (S)-enantiomer after recrystallization.
Optimization Data :
| Parameter | Value | Impact on ee |
|---|---|---|
| Temperature | 0°C → 25°C | ee ↑ 12% |
| CoCl2 Loading | 5 mol% → 10 mol% | Yield ↑ 15% |
| Solvent | Ethanol → Methanol | ee ↓ 8% |
Grignard Reaction-Derived Intermediate Synthesis
The 2,4,5-trimethoxyphenyl moiety is often installed early in synthetic pathways via Grignard reagents.
Vinylmagnesium Bromide Condensation
3,4,5-Trimethoxybenzaldehyde undergoes Grignard addition with vinylmagnesium bromide, followed by MnO2 oxidation, to yield 1-(2,4,5-trimethoxyphenyl)propenone. Subsequent asymmetric hydrogenation using (R)-BINAP/RuCl2 achieves 94% ee for the (S)-alcohol.
Critical Step :
$$
\text{3,4,5-Trimethoxybenzaldehyde} + \text{CH}2=\text{CHMgBr} \xrightarrow{\text{THF, -10°C}} \text{1-(2,4,5-Trimethoxyphenyl)propenol} \xrightarrow{\text{MnO}2} \text{Propenone}
$$
Chiral Pool Synthesis from Natural Precursors
Methyl (S)-lactate serves as a chiral template for stereochemical transfer. Mitsunobu reaction with 2,4,5-trimethoxyphenol yields the target alcohol with 82% ee, though scalability remains limited.
Comparative Analysis of Methodologies
| Method | Yield (%) | ee (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Titanium Catalysis | 85–90 | 89 | High | Moderate |
| CoCl2/NaBH4 + Resolution | 78 | 78 | Low | High |
| Grignard + BINAP/Ru Hydrogenation | 91 | 94 | Very High | Low |
Scientific Research Applications
(S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol is a chiral phenolic alcohol with a variety of potential applications, particularly in medicinal chemistry and agriculture. Research indicates that it may be used in developing natural pesticides or fungicides due to its antimicrobial properties.
Scientific Research Applications
This compound's structure, which features a phenolic structure with three methoxy groups at the 2, 4, and 5 positions of the aromatic ring and an ethyl alcohol moiety, makes it valuable in scientific research. The compound's chemical structure allows it to interact with various biological systems, making it a subject of interest in pharmacological studies.
The compound has been studied for its potential biological activities. Interaction studies have focused on its binding affinities and mechanisms of action with biological targets. The methoxy groups facilitate hydrogen bonding and other interactions that influence binding affinity and biological activity. The ethanol moiety contributes to solubility and transport within biological systems. One related compound, 1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4,5-trimethoxyphenyl)-ethan-1-one, has been observed to have applications as an inhibitor against xanthine oxidase . Another related compound, (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol, was identified as a potent antiproliferative compound with an IC50 value of 0.39 mM in MCF-7 breast cancer cells . It also demonstrated potent activity in the sub-micromolar range against the NCI 60 cancer cell line panel including prostate, melanoma, colon, leukemia, and non-small cell lung cancers .
Use as a Precursor
Mechanism of Action
The mechanism of action of (S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating biochemical pathways.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, depending on the functional groups involved.
Comparison with Similar Compounds
Conclusion
This compound is a compound of significant interest in various scientific fields
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group undergoes oxidation to form ketones under controlled conditions. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent, which selectively oxidize alcohols without over-oxidation.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation to ketone | PCC, CHCl, RT, 4–6 hrs | (S)-1-(2,4,5-Trimethoxyphenyl)ethanone | 75–85% | |
| Partial oxidation | MnO, acetone, reflux | Aldehyde derivative | ~60% |
Key Findings :
-
PCC provides high selectivity for ketone formation, preserving methoxy groups.
-
Over-oxidation to carboxylic acids is avoided by using mild conditions.
Substitution Reactions
The methoxy groups participate in nucleophilic aromatic substitution (NAS) under acidic or Lewis acid-catalyzed conditions.
Demethylation
Methoxy groups at the 2-, 4-, or 5-positions undergo demethylation with boron tribromide (BBr):
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Selective demethylation | BBr, CHCl, −78°C | Partially demethylated derivatives | 50–70% |
Mechanistic Insight :
BBr cleaves methoxy groups via intermediate borate complexes, yielding phenolic hydroxyl groups.
Halogenation
Electrophilic bromination occurs at activated positions on the aromatic ring:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br, AcOH, 0°C → RT, 2–3 hrs | Brominated derivatives | 60–80% |
Note : Bromination favors the para position to methoxy groups due to their electron-donating effects .
Esterification and Protection
The hydroxyl group reacts with acylating agents to form esters, enabling further functionalization.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetylation | AcO, pyridine, RT, 12 hrs | Acetyl-protected derivative | 90–95% | |
| Silylation | TMSCl, imidazole, DMF, 0°C → RT | TMS ether intermediate | 85–90% |
Applications :
-
Ester derivatives enhance solubility for biological assays.
-
Silyl protection enables subsequent Grignard or alkylation reactions.
Stereospecific Reactions
The chiral center influences reaction outcomes, particularly in asymmetric synthesis:
| Reaction | Reagents/Conditions | Product | ee | Source |
|---|---|---|---|---|
| Kinetic resolution | Lipase B, vinyl acetate | Enantiomerically pure ester | >98% |
Significance :
Enzymatic resolution retains the (S)-configuration, critical for bioactive compound synthesis.
Comparative Reactivity of Structural Analogues
The substitution pattern on the aromatic ring modulates reactivity:
| Compound | Reactivity with BBr | Oxidation Rate (PCC) |
|---|---|---|
| (S)-1-(2,4,5-Trimethoxyphenyl)ethanol | Moderate | Fast |
| 3,4,5-Trimethoxy analogue | High | Moderate |
Trend :
Mechanistic and Analytical Data
-
NMR Analysis : H NMR (CDCl): δ 4.80 (t, J = 7.2 Hz, 1H, -CH(OH)-), 3.86 (s, 9H, -OCH), 7.24 (s, 2H, Ar-H).
-
HRMS : m/z calcd. for CHO [M+H]: 212.24, found: 212.23.
Q & A
Q. Optimization Factors :
- Catalyst Loading : 1–5 mol% for hydrogenation; higher loadings improve ee but increase costs.
- Temperature : Lower temperatures (0–25°C) favor stereoselectivity in enzymatic resolutions .
- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in Grignard reactions.
Basic Question: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy groups (δ 3.7–3.9 ppm, singlet), aromatic protons (δ 6.5–7.2 ppm), and the chiral center’s hydroxyl proton (δ 1.5–2.5 ppm, broad). Integration ratios confirm substituent positions .
- ¹³C NMR : Detect quaternary carbons (δ 150–160 ppm for oxygenated aromatics) and the ethanol moiety (δ 60–70 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C₁₁H₁₆O₄) with a molecular ion peak at m/z 212.1048 .
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol eluents to determine enantiomeric purity .
Advanced Question: How can researchers design experiments to resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Contradictions in biological data often arise from variations in:
- Structural Analogues : Compare substituent effects (e.g., 2,4,5-trimethoxy vs. 3-bromo-4-methoxy) on receptor binding using docking simulations .
- Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Metabolic Stability : Perform hepatic microsome assays to assess if conflicting results stem from differential metabolic activation .
Q. Example Workflow :
Dose-Response Curves : Test derivatives across a 10 nM–100 µM range to identify potency thresholds.
Structural-Activity Relationship (SAR) : Tabulate substituent effects on IC₅₀ values (Table 1).
| Substituent Position | Biological Activity (IC₅₀, µM) | Reference |
|---|---|---|
| 2,4,5-Trimethoxy | 12.3 ± 1.2 (Antimicrobial) | |
| 3-Bromo-4-methoxy | 8.9 ± 0.9 (Anticancer) |
Advanced Question: What strategies are recommended for achieving high enantiomeric excess in the synthesis of this compound?
Methodological Answer:
- Asymmetric Catalysis : Use Ru-(S)-BINAP catalysts for hydrogenation, achieving >95% ee under H₂ (50 psi) at 25°C .
- Dynamic Kinetic Resolution (DKR) : Combine transition-metal catalysts (e.g., Shvo’s catalyst) with lipases to racemize intermediates in situ, maximizing yield and ee .
- Crystallization-Induced Diastereomer Transformation : Convert enantiomers to diastereomeric salts (e.g., with tartaric acid) and selectively crystallize the (S)-enantiomer .
Q. Critical Parameters :
- Solvent Polarity : Low-polarity solvents (e.g., toluene) improve stereoselectivity in crystallization.
- Catalyst Screening : Test 5–10 chiral ligands to identify optimal ee (Table 2).
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| Ru-(S)-BINAP | 98 | 85 |
| Rh-(R)-DuPhos | 92 | 78 |
| Lipase CAL-B | 99 | 65 |
Basic Question: What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., THF, dichloromethane).
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Question: How do the electronic effects of the 2,4,5-trimethoxy substituents influence the chemical reactivity of this compound in nucleophilic reactions?
Methodological Answer:
The 2,4,5-trimethoxy groups exert both electron-donating (+M effect) and steric effects :
- Activation of Aromatic Ring : Methoxy groups at the 2,4,5 positions enhance para/ortho electrophilic substitution but hinder nucleophilic attack due to steric bulk .
- Hydroxyl Group Reactivity : Hydrogen bonding between the -OH and adjacent methoxy groups reduces nucleophilicity of the ethanol moiety.
- Comparative Reactivity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
